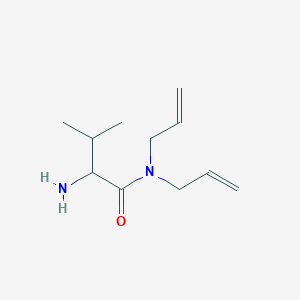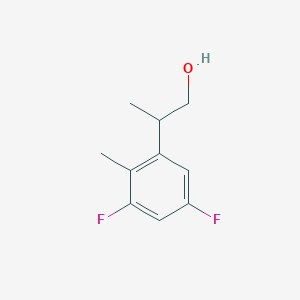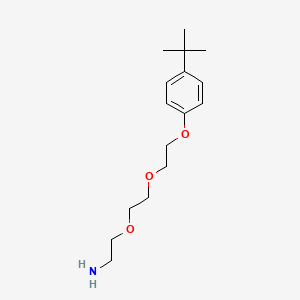
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is a chemical compound that features a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride typically involves the protection of the amino group of D-lysine with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected D-lysine is then esterified with tert-butanol in the presence of an acid catalyst like boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
化学反応の分析
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for introducing the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Deprotected D-lysine.
Substitution: Boc-protected amino acids or peptides.
科学的研究の応用
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of protein structure and function through NMR spectroscopy.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride involves the protection of the amino group through the formation of a Boc group. This Boc group is acid-labile and can be removed under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediates during chemical reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyl ester: Used as a protecting group for carboxylic acids.
tert-Butyl chloride: Employed as an alkylating agent in various chemical reactions.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is unique due to its dual protection of the amino group and its ability to be selectively deprotected under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
特性
分子式 |
C15H31ClN2O4 |
|---|---|
分子量 |
338.87 g/mol |
IUPAC名 |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
InChIキー |
DZPNNJVSGWQNCP-RFVHGSKJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
正規SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)



![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)

![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)


